molecular formula C11H17N3O3 B2481104 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 303132-93-6

1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol

Cat. No. B2481104
CAS RN: 303132-93-6
M. Wt: 239.275
InChI Key: DCCCLSPCSLEACH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structural frameworks often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, the synthesis of related compounds has been reported through reactions involving key steps like alkylation, reduction, and functional group transformations, which are common in the synthesis of complex organic molecules (Groszek et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecule. For example, crystal structure analysis of certain derivatives reveals specific conformations and arrangements influenced by the presence of nitro and amino groups, which could be relevant to understanding the structural behavior of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol (Sapnakumari et al., 2014).

Scientific Research Applications

Synthesis and Stereochemistry

  • 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol has been utilized in the synthesis and resolution of various chemical compounds. For example, (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, a related compound, was employed in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, demonstrating its potential in stereochemical studies (Drewes et al., 1992).

Optical Storage and Birefringence

  • The compound has also found applications in the field of optical storage. In a study, Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, a related chemical, was synthesized and copolymerized to produce amorphous polymers. These polymers demonstrated significant photoinduced birefringence, indicating potential use in reversible optical storage technologies (Meng et al., 1996).

Catalysis and Synthesis of Chiral Compounds

  • The compound is significant in catalysis and synthesis of chiral compounds. For instance, a chiral amino alcohol-based ligand, closely related to this compound, was developed for the asymmetric alkynylation of chloral, which is a critical process in producing chiral trichloromethyl propargyl alcohols (Jiang & Si, 2004).

Peptide Chemistry

  • In peptide chemistry, derivatives of this compound have been used as reagents. For example, 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate, a derivative, was prepared for introducing specific protecting groups into amino acids, which are key intermediates in peptide synthesis (Wünsch et al., 1981).

Cardioselectivity in Medicinal Chemistry

  • The compound has applications in the development of cardioselective beta-adrenoceptor blocking agents. A study synthesized a series of compounds, including derivatives of this compound, to explore their affinity for beta-adrenoceptors, which is crucial in developing drugs with cardioselective properties (Rzeszotarski et al., 1983).

Antimicrobial Agents

  • Derivatives of this compound have also been explored for their potential as antimicrobial agents. In a study, 2-(4-bromo phenyl) methyl cyanide was used as a precursor to synthesize various compounds, including derivatives of this compound, which were screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding inhalation, ingestion, and skin contact .

properties

IUPAC Name

1-[2-(4-nitroanilino)ethylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-9(15)8-12-6-7-13-10-2-4-11(5-3-10)14(16)17/h2-5,9,12-13,15H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCCLSPCSLEACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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